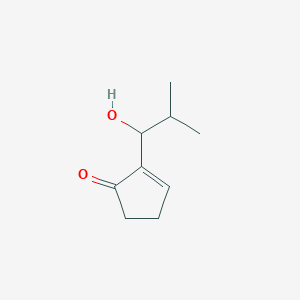
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring attached to a penta-1,2-dien-1-yl group, which is further substituted with dimethyl and diphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine typically involves the reaction of morpholine with a suitable precursor such as 4,4-dimethyl-1,3-diphenylpenta-1,2-diene. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. For example, the reaction may be facilitated by the presence of a Lewis acid catalyst and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated derivatives or other substituted morpholine compounds.
Scientific Research Applications
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine include:
- 4,4-Dimethyl-1-pentene
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a morpholine ring with a highly substituted penta-1,2-dien-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
131319-44-3 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
InChI |
InChI=1S/C23H27NO/c1-23(2,3)21(19-10-6-4-7-11-19)18-22(20-12-8-5-9-13-20)24-14-16-25-17-15-24/h4-13H,14-17H2,1-3H3 |
InChI Key |
XAEAXSBXXRCDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C=C(C1=CC=CC=C1)N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)

![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)



![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)
